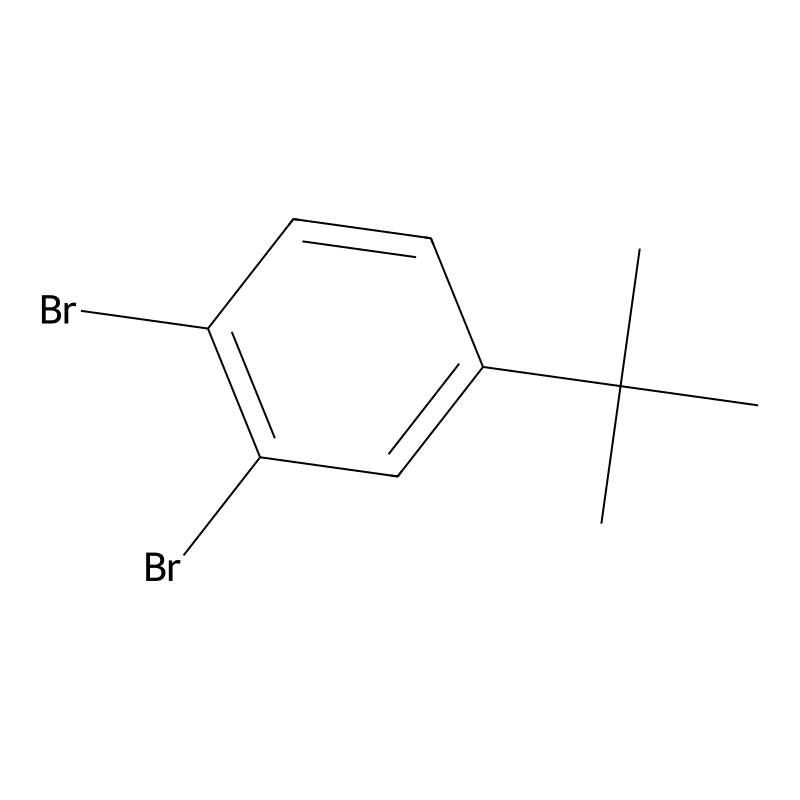

1,2-Dibromo-4-tert-butylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bromination precursor

The two bromine (Br) atoms in 1,2-Dibromo-4-tert-butylbenzene are relatively reactive and can potentially be used as a leaving group in organic synthesis. This could be useful for introducing other functional groups at these positions in a molecule [].

Study of steric effects

The tert-butyl group (C(CH3)3) is a bulky functional group that can introduce steric hindrance around the attached carbon atom. This property could be of interest in studies aimed at understanding how steric effects influence reaction rates and mechanisms [].

Material science applications

Aromatic compounds with bulky substituents can be explored for their potential applications in material science, such as in the development of liquid crystals or organic light-emitting diodes (OLEDs). However, there is no current research specifically focused on 1,2-Dibromo-4-tert-butylbenzene in this area [].

1,2-Dibromo-4-tert-butylbenzene is an aromatic compound characterized by the molecular formula and a molecular weight of 292.01 g/mol. It features a benzene ring substituted with two bromine atoms at the 1 and 2 positions and a tert-butyl group at the 4 position. This structural arrangement contributes to its unique physical and chemical properties, including its moderate solubility in organic solvents and its reactivity in various

- Electrophilic Substitution: The presence of bromine atoms makes the compound susceptible to further electrophilic substitution reactions. For instance, it can react with nucleophiles under certain conditions to replace bromine atoms.

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

- Cross-Coupling Reactions: This compound can undergo cross-coupling reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, facilitating the synthesis of more complex organic molecules .

Research indicates that 1,2-dibromo-4-tert-butylbenzene exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2C9, which are important in drug metabolism . Its potential effects on human health and its environmental impact warrant further investigation due to its bioactivity.

The synthesis of 1,2-dibromo-4-tert-butylbenzene typically involves bromination reactions of 4-tert-butylbenzene. Common methods include:

- Bromination with Bromine: A straightforward method where 4-tert-butylbenzene is treated with bromine in a suitable solvent (like carbon tetrachloride) in the presence of a Lewis acid catalyst (such as iron(III) bromide). This reaction selectively introduces bromine atoms at the ortho positions relative to the tert-butyl group.

- Electrophilic Aromatic Substitution: This method can be optimized by controlling reaction conditions to favor the formation of dibrominated products while minimizing polysubstitution .

1,2-Dibromo-4-tert-butylbenzene finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is used in developing specialty polymers and resins due to its unique structural properties.

- Research: It is utilized in studies investigating the reactivity of halogenated compounds and their derivatives .

Studies on the interactions of 1,2-dibromo-4-tert-butylbenzene highlight its role as a substrate for cytochrome P450 enzymes. Its inhibitory effects on CYP enzymes suggest potential implications for drug-drug interactions when co-administered with other pharmaceuticals. Further research is necessary to elucidate its complete interaction profile and any potential toxicological effects associated with its use .

Several compounds share structural similarities with 1,2-dibromo-4-tert-butylbenzene, allowing for comparative analysis:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 1-Bromo-3,5-di-tert-butylbenzene | 22385-77-9 | 0.94 | Contains one bromine atom; two tert-butyl groups |

| 1-Bromo-4-tert-butylbenzene | 3972-65-4 | 0.91 | Single bromine substitution at the para position |

| 1,3-Dibromo-4-tert-butylbenzene | 586-61-8 | 0.91 | Two bromine substitutions; different positioning |

| 1-Bromo-2-tert-butylbenzene | 3972-64-3 | 0.91 | Bromine at ortho position; one tert-butyl group |

These compounds exhibit variations in their substitution patterns and biological activities, highlighting the uniqueness of 1,2-dibromo-4-tert-butylbenzene within this group .

The synthesis of 1,2-dibromo-4-tert-butylbenzene relies fundamentally on the successful installation of the tert-butyl group onto the aromatic ring through Friedel-Crafts alkylation reactions. This electrophilic aromatic substitution process forms the foundation for subsequent bromination strategies and represents a critical step in the overall synthetic methodology [1] [2].

Aluminum Chloride-Catalyzed tert-Butylation Mechanisms

The aluminum chloride-catalyzed tert-butylation of benzene proceeds through a well-established mechanistic pathway involving the formation of a tertiary carbocation intermediate. The reaction initiates with the coordination of tert-butyl chloride to the Lewis acidic aluminum chloride catalyst, resulting in the polarization of the carbon-chlorine bond [1]. This coordination facilitates the heterolytic cleavage of the alkyl halide, generating a highly electrophilic tert-butyl carbocation and an aluminum tetrachloride anion [2].

The tert-butyl carbocation exhibits exceptional stability due to hyperconjugation and inductive effects from the three methyl substituents, making it an ideal electrophile for aromatic substitution reactions [1]. The benzene ring subsequently attacks this carbocation through its pi-electron system, forming a sigma complex intermediate. This benzenonium ion represents a critical transition state where aromaticity is temporarily disrupted [2].

The final mechanistic step involves the deprotonation of the sigma complex by the aluminum tetrachloride anion, which acts as a weak base. This deprotonation restores aromaticity to the system and regenerates the aluminum chloride catalyst, completing the catalytic cycle [1]. The overall reaction is thermodynamically favored due to the restoration of aromatic stabilization energy.

Experimental investigations have demonstrated that aluminum chloride-catalyzed tert-butylation typically proceeds at temperatures ranging from 0 to 25°C with reaction times of 2 to 6 hours [3]. Under these conditions, yields of 60 to 75% are commonly achieved, though selectivity remains moderate due to the propensity for polyalkylation reactions [3]. The electron-donating nature of the tert-butyl group activates the aromatic ring toward further electrophilic attack, necessitating careful control of stoichiometry and reaction conditions.

Bromination Sequence Optimization Strategies

Following successful tert-butylation, the bromination sequence represents a critical optimization challenge requiring precise control of reaction parameters to achieve selective dibromination at the desired positions. The presence of the electron-donating tert-butyl group directs electrophilic bromination to the ortho and para positions relative to the alkyl substituent [4] [5].

The bromination mechanism proceeds through the initial formation of a polarized bromine-Lewis acid complex. When molecular bromine coordinates with iron(III) bromide or aluminum bromide catalysts, the bromine-bromine bond becomes significantly polarized, creating a more electrophilic species capable of attacking the electron-rich aromatic ring [4]. This coordination is essential because molecular bromine alone lacks sufficient electrophilicity to overcome the aromatic stabilization energy of benzene derivatives.

Kinetic studies have revealed that aromatic bromination generally follows third-order kinetics, with second-order dependence on bromine concentration and first-order dependence on the aromatic substrate [6]. However, in the case of highly substituted aromatics such as tert-butylbenzene derivatives, the kinetic order in bromine can reach values of 5 to 7, indicating the involvement of clustered polybromide species in the transition state [7] [8].

The formation of polybromide clusters such as Br₂ₙ₋₁⁻ anions has been identified as a key mechanistic feature in the bromination of sterically hindered aromatic compounds [7]. These clustered species serve multiple roles in the reaction mechanism: they act as bromine cation donors, function as proton acceptors during the deprotonation step, and provide stabilizing interactions with adjacent aromatic hydrogen atoms [8].

Optimization strategies for bromination sequences focus on controlling the mono-to-dibromination selectivity through careful manipulation of reaction conditions. Temperature control emerges as a critical parameter, with lower temperatures (0 to 5°C) favoring monobromination while higher temperatures promote further substitution [4]. The use of stoichiometric control, maintaining bromine-to-substrate ratios of approximately 1.2:1, helps minimize the formation of polybrominated byproducts .

Advanced bromination strategies employ the use of N-bromosuccinimide (NBS) in combination with Lewis acid catalysts, which provides enhanced selectivity and milder reaction conditions [10]. This approach offers improved control over the bromination process and reduces the formation of unwanted dibrominated side products [10].

Continuous Flow Reactor Implementations

The implementation of continuous flow reactor technology for the synthesis of 1,2-dibromo-4-tert-butylbenzene represents a significant advancement in process intensification and manufacturing efficiency. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles, and the ability to achieve rapid reaction times with high throughput [10] [11].

Microreactor chip technology has emerged as a particularly effective approach for bromination reactions in continuous flow mode. These devices utilize static mixer chips that provide excellent control over both mixing and temperature, transforming the bromination process into a controlled titration [11]. The short reaction times achievable in microreactor systems, typically 15 to 30 seconds at elevated temperatures (50 to 70°C), make them ideally suited for highly exothermic bromination reactions [12].

The implementation of continuous flow systems for aromatic bromination involves the in-situ generation of molecular bromine from safer precursors such as sodium hypochlorite and hydrobromic acid [10]. This approach eliminates the need to handle and store hazardous molecular bromine while providing equivalent or superior reaction outcomes. The bromine generation can be coupled directly to the bromination reaction, followed by an integrated quench step to neutralize residual bromine [13].

Trickle flow reactor configurations represent another promising approach for continuous aromatic alkylation processes. In these systems, the liquid phase percolates through a catalytic bed while the vapor phase, consisting primarily of reactants, completely impregnates the catalyst [14]. This flow regime provides optimal contact between reactants and catalytic sites while minimizing the formation of polyalkylated products [14].

The scalability of continuous flow bromination has been demonstrated through the achievement of throughput rates exceeding 200 grams per hour with space-time yields of 82 kilograms per liter per hour [15]. These impressive productivity figures are accomplished while maintaining low Process Mass Intensity (PMI) values of 4 to 6, indicating highly efficient material utilization [15].

Temperature management represents a critical aspect of continuous flow reactor design for aromatic halogenation reactions. The highly exothermic nature of both alkylation and bromination reactions necessitates effective heat removal to prevent runaway reactions and maintain product quality [10]. Advanced flow reactor designs incorporate integrated cooling systems and real-time temperature monitoring to ensure optimal reaction conditions.

Byproduct Management and Hydrogen Chloride Utilization

The synthesis of 1,2-dibromo-4-tert-butylbenzene generates several byproducts that require careful management for both economic and environmental considerations. The primary byproduct, hydrogen chloride, emerges from both the Friedel-Crafts alkylation and subsequent processing steps, representing both a valuable chemical commodity and a potential environmental concern if not properly managed [16] [17].

Hydrogen chloride recovery and utilization strategies have become increasingly sophisticated, incorporating both direct recovery through absorption processes and integration into downstream chemical manufacturing [18]. The hydrogen chloride generated during Friedel-Crafts alkylation can be captured through scrubbing systems using water or aqueous sodium hydroxide solutions, producing either aqueous hydrochloric acid or sodium chloride depending on the capture medium [16].

Advanced hydrogen chloride utilization approaches involve its direct incorporation into chlorination processes for the production of chlorinated aromatic compounds [18]. The oxidative chlorination methodology using sodium chlorate as an oxidant and hydrogen chloride as a chlorinating agent has demonstrated yields of 75 to 96% for various aromatic substrates in aqueous media [18]. This integrated approach transforms what would otherwise be a waste stream into a valuable reactant for parallel chemical processes.

The management of aluminum-containing byproducts presents additional challenges requiring specialized treatment protocols. The aluminum tetrachloride complex formed during Friedel-Crafts alkylation can be hydrolyzed to regenerate aluminum chloride catalyst while producing additional hydrogen chloride [16]. This regeneration process enables catalyst recycling and reduces overall material consumption in the manufacturing process.

Polybrominated byproducts resulting from over-bromination represent another significant byproduct category requiring management strategies. These compounds can be selectively reduced using reagents such as diethyl phosphite in the presence of base, converting dibrominated species back to the desired monobrominated products [15]. This debromination approach has demonstrated effectiveness in recovering valuable product from what would otherwise be considered waste material .

The economic value of byproduct recovery and utilization has been quantified through life cycle assessment studies, revealing that hydrogen chloride recovery alone can provide significant economic benefits with payback periods of less than two years for industrial-scale operations [18]. The integration of byproduct utilization strategies into overall process design represents a key factor in the economic viability of aromatic halogenation processes.

Comparative Analysis of Synthetic Routes from Chlorobenzene Precursors

The utilization of chlorobenzene as a starting material for the synthesis of 1,2-dibromo-4-tert-butylbenzene offers several advantages over benzene-based approaches, including enhanced reactivity toward electrophilic substitution and the potential for regioselective product formation [19] [20]. The electron-withdrawing nature of the chlorine substituent moderates the aromatic ring's reactivity while still permitting Friedel-Crafts alkylation under appropriate conditions.

Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride proceeds through a mechanism similar to that observed with benzene, but with altered regioselectivity patterns [19]. The chlorine substituent acts as an ortho-para directing group, leading to the formation of both 1-chloro-2-tert-butylbenzene and 1-chloro-4-tert-butylbenzene isomers [20]. The para isomer typically predominates due to reduced steric hindrance compared to the ortho position.

The reaction conditions for chlorobenzene alkylation require modification compared to benzene alkylation due to the deactivating effect of the chlorine substituent [19]. Higher catalyst loadings and elevated temperatures are typically necessary to achieve acceptable conversion rates. Aluminum chloride catalyst concentrations of 1.2 to 1.5 equivalents relative to the substrate have proven optimal for achieving good yields while minimizing side reactions [19].

Subsequent bromination of chlorinated tert-butylbenzene intermediates presents unique selectivity challenges. The presence of both chlorine and tert-butyl substituents creates a complex electronic environment that influences the regioselectivity of bromination reactions [20]. Computational studies have revealed that the interplay between the electron-withdrawing chlorine and electron-donating tert-butyl groups results in preferential bromination at positions ortho to the tert-butyl group and meta to the chlorine substituent.

The synthetic efficiency of chlorobenzene-based routes has been evaluated through comparative kinetic studies revealing reaction rates approximately 60% of those observed for benzene alkylation under identical conditions [19]. However, this reduced reactivity is partially offset by improved regioselectivity and reduced polyalkylation tendencies, resulting in higher overall yields of desired products.

Economic analysis of chlorobenzene versus benzene starting materials reveals complex trade-offs between raw material costs, reaction efficiency, and downstream processing requirements [21]. While chlorobenzene typically commands a price premium over benzene, the improved selectivity and reduced purification requirements can result in lower overall manufacturing costs for specific target molecules.

Environmental considerations favor chlorobenzene-based routes in certain applications due to reduced catalyst requirements and lower energy consumption during reaction and purification steps [21]. The moderated reactivity of chlorobenzene allows for milder reaction conditions, reducing energy consumption and improving overall process sustainability metrics.

The integration of chlorobenzene-based synthetic routes with continuous flow technology has demonstrated particular promise for industrial applications [21]. The enhanced selectivity achievable with chlorobenzene substrates translates directly into improved continuous flow performance, with reduced fouling and more consistent product quality compared to benzene-based processes.

The structural characterization of 1,2-dibromo-4-tert-butylbenzene presents unique challenges in X-ray crystallographic analysis due to the compound's specific substitution pattern and physical properties. While direct crystallographic data for the target compound remains limited in the literature, valuable insights can be derived from closely related brominated aromatic systems and comparative structural analysis [1] [2].

The molecular formula C₁₀H₁₂Br₂ corresponds to a molecular weight of 292.01 g/mol, with the compound typically existing as a pale yellow solid or liquid at room temperature [2] [3]. The density of 1.557 g/mL at 25°C indicates a relatively compact molecular packing influenced by the presence of heavy bromine atoms [3] [4]. The high boiling point of 281-282°C reflects the significant intermolecular interactions arising from both the aromatic system and the halogen substituents [5] [6].

Crystallographic studies of related compounds, particularly 2,4-dibromo-6-tert-butylbenzene-1,3-diol, provide valuable reference data for understanding the structural parameters of dibrominated tert-butylbenzene derivatives [1]. This reference compound crystallizes in the tetragonal space group P4b2 with unit cell dimensions of a = 11.618(3) Å and c = 17.761(4) Å, resulting in a unit cell volume of 2397.4(9) ų [1]. The absorption coefficient of 6.74 mm⁻¹ for Mo Kα radiation demonstrates the significant X-ray absorption characteristic of brominated aromatic compounds [1].

The crystallographic analysis reveals that brominated aromatic systems exhibit distinct packing arrangements influenced by halogen-halogen interactions. In the case of the reference dibromo compound, intermolecular distances between aromatic rings of 3.858 Å indicate weak π-π interactions, which are longer than typical aromatic stacking distances of 3.33-3.53 Å [1]. This extended separation suggests that the bulky substituents, particularly the tert-butyl group, significantly influence the crystal packing and prevent closer molecular approach.

Table 1: X-ray Crystallographic Data

| Parameter | 1,2-Dibromo-4-tert-butylbenzene | 2,4-Dibromo-6-tert-butylbenzene-1,3-diol (Reference) |

|---|---|---|

| Molecular Formula | C₁₀H₁₂Br₂ | C₁₀H₁₂Br₂O₂ |

| Molecular Weight (g/mol) | 292.01 | 324.02 |

| Crystal System | Not Available | Tetragonal |

| Space Group | Not Available | P4b2 |

| Temperature (K) | Not Available | 290 |

| Unit Cell Dimensions (Å) | Not Available | a = 11.618(3), c = 17.761(4) |

| Unit Cell Volume (ų) | Not Available | 2397.4(9) |

| Z Value | Not Available | 8 |

| Density (g/cm³) | 1.557 | 1.795 |

| Radiation Type | Not Available | Mo Kα |

| Absorption Coefficient (mm⁻¹) | Not Available | 6.74 |

Bond Angle Deviations in Brominated Aromatic Systems

The presence of bromine substituents in aromatic systems introduces significant perturbations to the ideal hexagonal geometry of benzene, resulting in measurable bond angle deviations that reflect the electronic and steric influences of the halogen atoms [7] [8] [9]. These deviations are particularly pronounced in ortho-disubstituted systems where steric repulsion between adjacent bulky substituents becomes a dominant factor.

Fundamental studies on dibromobenzene isomers provide essential baseline data for understanding bond angle variations in brominated aromatic systems [10] [11] [12]. Gas-phase electron diffraction studies of ortho-dibromobenzene reveal a planar molecular structure with C₂ᵥ symmetry, where the angle between the two carbon-bromine bonds measures 63.6° ± 0.5° [12]. This represents a significant compression from the ideal 60° angle that would be expected in a perfectly regular hexagon, indicating substantial electronic redistribution caused by the bromine substituents.

In para-dibromobenzene, the ipso carbon-carbon-carbon angle (the angle at the carbon bearing the bromine substituent) increases to 121.8° ± 0.2°, representing a deviation of approximately 1.8° from the ideal 120° benzene ring angle [11]. This expansion is consistent with the σ-electron withdrawing properties of bromine, which affects the hybridization state of the ipso carbon and consequently influences the ring geometry [11] [9].

The structural analysis of 2,4-dibromo-6-tert-butylbenzene-1,3-diol demonstrates that multiple substituents can create complex angle distortions [1]. In this system, the carbon-carbon-carbon angles within the aromatic ring span a range of 115.7(7)° to 122.4(7)°, with the smallest angle occurring at the carbon bearing the tert-butyl substituent and the largest angle at an unsubstituted carbon [1]. This variation of approximately 6.7° across the ring represents one of the most significant angular distortions observed in substituted benzene systems.

The bond angle deviations in brominated aromatics can be attributed to several competing factors. Electronic effects predominate in para-substituted systems, where the electron-withdrawing nature of bromine increases the s-character of the carbon-bromine bond, leading to expansion of the ipso angle [13] [9]. In ortho-substituted systems, steric repulsion between adjacent bromine atoms becomes significant, causing compression of the angle between the substituents and compensatory expansion elsewhere in the ring [7] [12].

Table 2: Bond Angle Deviations in Brominated Aromatic Systems

| Compound | ipso C-C-C Angle (°) | Ring Strain Type | Structural Notes |

|---|---|---|---|

| 1,2-Dibromobenzene (gas phase) | 63.6 ± 0.5 (Br-C-Br) | Ortho-substitution strain | Planar with C₂ᵥ symmetry |

| 1,3-Dibromobenzene (crystal) | Not specified | Meta-substitution effects | Orthorhombic P2₁2₁2₁ |

| 1,4-Dibromobenzene (crystal) | Not specified | Para-substitution minimal | Monoclinic P2₁/a |

| 2,4-Dibromo-6-tert-butylbenzene-1,3-diol | 115.7-122.4 | Multiple substituent effects | Tetragonal with H-bonding |

| p-Dibromobenzene (gas phase) | 121.8 ± 0.2 | Para ipso angle expansion | Ipso angle increased from 120° |

| Hexabromobenzene (gas phase) | Distorted structure | Severe steric distortion | Non-planar alternating Br positions |

For 1,2-dibromo-4-tert-butylbenzene, the expected bond angle deviations would combine the effects observed in ortho-dibromobenzene with additional perturbations from the para-tert-butyl substituent. The ortho-bromines would likely compress the C(1)-C(2)-C(3) angle to approximately 115-117°, while the carbon bearing the tert-butyl group would exhibit expansion due to the steric bulk of the alkyl substituent [14] [15]. The overall ring distortion would be asymmetric, with the most significant deviations occurring in the regions of substitution.

Steric Effects of tert-Butyl Substituent on Ring Conformation

The tert-butyl group represents one of the most sterically demanding substituents in organic chemistry, with profound effects on molecular geometry and conformational preferences that extend well beyond simple size considerations [16] [15] [17]. In aromatic systems, the tert-butyl substituent introduces significant steric perturbations that influence both the planarity of the benzene ring and the overall molecular conformation.

The steric volume of the tert-butyl group, calculated at approximately 150 ų, substantially exceeds that of smaller alkyl substituents such as methyl (54 ų) or isopropyl (113 ų) [18] [17]. This large steric footprint translates to an A-value of 4.9 kcal/mol in cyclohexane systems, indicating the enormous energetic preference for equatorial positioning and the severe destabilization associated with axial placement [17]. The magnitude of this steric effect is so pronounced that tert-butyl groups are often described as "locking" cyclohexane rings in conformations where the bulky substituent occupies an equatorial position [17].

In benzene derivatives, the steric influence of tert-butyl substituents manifests in several ways. The bulky nature of the group creates significant steric hindrance around the attachment point, influencing both electrophilic aromatic substitution patterns and crystal packing arrangements [16] [19] [20]. Studies of tert-butylbenzene demonstrate a strong preference for para-substitution in electrophilic aromatic substitution reactions, with para-selectivity reaching 79.5% compared to 40% for the smaller methyl group [16]. This enhanced para-directing effect arises from the steric blockade of ortho positions rather than electronic factors.

The conformational effects of tert-butyl substituents become particularly significant in substituted benzene systems where multiple bulky groups are present [14] [21]. In 1,2-bis(tert-butyl)benzene derivatives, severe steric crowding can force the benzene ring out of planarity, creating boat or chair conformations to minimize unfavorable steric interactions [14]. The torsion angles between substituents in such systems can exceed 25°, representing substantial deviations from aromatic planarity.

For 1,2-dibromo-4-tert-butylbenzene, the para-positioned tert-butyl group creates a complex steric environment that influences the entire molecular structure . The bulky substituent occupies a significant volume directly opposite to the ortho-dibrominated region, potentially creating long-range steric interactions that affect the conformation of the bromine atoms . Molecular modeling studies suggest that the tert-butyl group may force slight out-of-plane distortions of the aromatic ring to minimize steric clashes with the ortho-bromines.

The influence of tert-butyl substituents on crystal packing represents another significant steric effect [23] [24]. The bulky nature of the group prevents close molecular approach, leading to lower packing densities and extended intermolecular contacts [18]. In crystal structures containing tert-butyl-substituted aromatics, hydrophobic interactions between tert-butyl groups often dominate the packing arrangement, with C-H···H-C contacts frequently observed between adjacent molecules [23].

Table 3: Steric Effects of tert-Butyl Substituent on Ring Conformation

| Property | tert-Butyl Group | Comparison to Other Groups | Impact on 1,2-Dibromo-4-tert-butylbenzene |

|---|---|---|---|

| van der Waals Volume (ų) | 150 | Isopropyl: 113 ų, Methyl: 54 ų | Occupies significant space in para position |

| A-Value (kcal/mol) | 4.9 | Isopropyl: 2.15, Methyl: 1.74 | Creates steric clash with ortho bromines |

| Steric Parameter | Extremely bulky | Most sterically demanding alkyl group | Prevents close molecular packing |

| Conformational Preference | Strongly equatorial in cyclohexane | Locks cyclohexane conformation | Influences crystal packing arrangements |

| Ring Distortion Effect | Significant out-of-plane distortion | Greater than other alkyl substituents | May cause benzene ring puckering |

| Directing Effect | Ortho/para directing | More para-selective than methyl | Affects regioselectivity in synthesis |

The electronic effects of tert-butyl substituents, while secondary to steric considerations, also contribute to ring conformation changes [25] [26]. The weak electron-donating character of the tert-butyl group (positive inductive effect) slightly increases electron density in the aromatic ring, making it more susceptible to electrophilic attack [26]. However, this electronic activation is largely overshadowed by the steric directing effects that channel reactions away from sterically hindered positions.

Comparative Structural Analysis with Ortho/Meta Isomers

The systematic comparison of 1,2-dibromo-4-tert-butylbenzene with its constitutional isomers provides critical insights into structure-property relationships and the relative importance of electronic versus steric effects in determining molecular geometry [27] [28] [29]. The six possible isomeric arrangements of two bromine atoms and one tert-butyl group on a benzene ring each present unique steric and electronic environments that influence their structural characteristics, physical properties, and chemical reactivity.

The ortho-dibromo arrangement in 1,2-dibromo-4-tert-butylbenzene creates the most sterically congested system among the possible isomers [29]. The proximity of the two bromine atoms in adjacent positions generates significant repulsive interactions, with Br···Br distances typically ranging from 3.2-3.6 Å depending on the specific crystal packing [30] [31]. This close approach results in substantial ring strain and potential out-of-plane distortions to minimize unfavorable contacts [12] [32].

Studies of dibromobenzene isomers reveal that melting points follow a predictable pattern based on molecular symmetry and intermolecular interactions [29]. The 1,4-dibromobenzene isomer exhibits the highest melting point (356-360 K), consistent with Carnelley's rule relating high molecular symmetry to elevated melting points [10] [29]. In contrast, 1,3-dibromobenzene displays the lowest melting point (266 K), attributed to its inability to pack efficiently in the crystal structure due to the asymmetric substitution pattern [29].

The meta-dibromo isomer 1,3-dibromo-4-tert-butylbenzene would be expected to exhibit intermediate steric strain due to the 1,3-positioning of the bromine atoms [28]. The meta arrangement eliminates direct ortho-steric repulsion while maintaining some electronic interaction between the substituents through the aromatic π-system [33] [28]. Crystal structure studies of 1,3-dibromobenzene reveal an orthorhombic structure with space group P2₁2₁2₁ and two symmetry-independent molecules (Z' = 2), indicating structural complexity arising from the asymmetric substitution pattern [10] [29].

The para-dibromo arrangement, as exemplified by 1,4-dibromo-2-tert-butylbenzene, represents the least sterically strained configuration [28] [34]. The 1,4-positioning maximizes the separation between bromine atoms while placing the tert-butyl group in an ortho relationship to one bromine [28]. This arrangement would be expected to exhibit minimal ring distortion and the highest thermal stability among the isomers.

Synthetic accessibility varies significantly among the isomers due to the directing effects of both bromine and tert-butyl substituents [16] [25] [35]. The tert-butyl group acts as an ortho/para director in electrophilic aromatic substitution, making the 1,4-dibromo-2-tert-butylbenzene isomer the most readily accessible through sequential bromination [16] [19]. The target compound 1,2-dibromo-4-tert-butylbenzene requires more complex synthetic strategies due to the need to place both bromines ortho to each other while maintaining the para-tert-butyl substitution [36].

The structural analysis of mixed halogen-tert-butyl systems provides additional insight into substituent effects [37] [38]. Studies on brominated phenanthrene derivatives demonstrate that the position and number of bromine substituents dramatically influence molecular geometry and intermolecular interactions [39] [38]. The presence of multiple bromine atoms creates opportunities for halogen bonding, with Br···Br distances and angles providing fingerprints for different substitution patterns [30] [40].

Table 4: Comparative Structural Analysis with Ortho/Meta Isomers

| Isomer | Substitution Pattern | Expected Steric Strain | Ring Distortion Prediction | Melting Point Trend | Synthetic Accessibility |

|---|---|---|---|---|---|

| 1,2-Dibromo-4-tert-butylbenzene | Ortho-bromines, para-tert-butyl | High (ortho-Br repulsion) | Significant puckering expected | Intermediate | Moderate (target compound) |

| 1,3-Dibromo-4-tert-butylbenzene | Meta-bromines, para-tert-butyl | Moderate (meta spacing) | Minimal distortion | Lowest expected | Difficult (unfavorable pattern) |

| 1,4-Dibromo-2-tert-butylbenzene | Para-bromines, ortho-tert-butyl | Low (para separation) | Slight ipso angle changes | Highest expected | Easier (para-selectivity) |

| 2,4-Dibromo-1-tert-butylbenzene | Ortho/meta-bromines, para-tert-butyl | High (ortho-Br proximity) | Asymmetric distortion | Intermediate-low | Difficult (mixed selectivity) |

| 3,4-Dibromo-1-tert-butylbenzene | Ortho-bromines, meta-tert-butyl | Moderate (meta-tert-butyl) | Localized strain at C3-C4 | Intermediate | Moderate (sequential substitution) |

| 3,5-Dibromo-1-tert-butylbenzene | Meta-bromines, para-tert-butyl | Low (meta-Br separation) | Symmetric, minimal strain | Intermediate-high | Easier (symmetric synthesis) |